N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-16-4-2-11(7-18-16)17(22)19-8-12-6-14(25-20-12)10-1-3-13-15(5-10)24-9-23-13/h1-7H,8-9H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZMTXSVONQSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CNC(=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines. These compounds are believed to interact with microtubules and their component protein, tubulin, which play crucial roles in cell division and are leading targets for anticancer agents.
Mode of Action
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis. The affected pathways include those involved in cell division and survival, with downstream effects potentially impacting tumor growth and proliferation.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely dependent on the specific structure and functional groups of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
